5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
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Overview
Description
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 2nd position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with fluorinated aldehydes or ketones under acidic conditions . Another approach includes the reaction of 2-mercaptoaniline with acid chlorides, followed by fluorination and methylation steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as potential anti-tubercular and anti-cancer agents.
Material Science: The compound is utilized in the synthesis of advanced materials, including dyes and fluorescent probes.
Biological Studies: It serves as a tool in biological research to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-aminobenzothiazole
- 4-Methyl-2-aminobenzothiazole
- 5-Methyl-2-aminobenzothiazole
Uniqueness
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity compared to other benzothiazole derivatives. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group contributes to its overall reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
5-fluoro-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAKMRNAXFLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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